molecular formula C9H14N2O2 B6272674 rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol CAS No. 2307734-42-3

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol

Cat. No. B6272674
CAS RN: 2307734-42-3
M. Wt: 182.2
InChI Key:
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Description

Rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol, also known as RIM-M, is a compound that has recently been gaining attention in the scientific community due to its potential applications in various areas of research. RIM-M is a relatively new compound, but its synthesis and application in scientific research have already been explored to a great extent.

Scientific Research Applications

Rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand in coordination chemistry. Additionally, it has been used to study the structure and reactivity of metal complexes and to investigate the mechanisms of enzymatic reactions.

Mechanism of Action

Rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol is believed to act as a proton donor in the presence of a suitable base, which allows the molecule to form a complex with a metal ion. This complex can then react with other molecules, resulting in various reactions. Additionally, rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol can act as a Lewis acid, which allows it to form a complex with a Lewis base.
Biochemical and Physiological Effects
rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

Rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it has a low toxicity, making it safe to use in experiments. However, it is important to note that rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol can be difficult to purify, and it is not soluble in many solvents.

Future Directions

There are a number of potential future directions for research involving rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol. For example, further research could be done to explore its potential applications in drug design and delivery, as well as its potential use as a therapeutic agent. Additionally, further research could be done to explore its potential use in the synthesis of other compounds, such as polymers and nanoparticles. Finally, further research could be done to explore its potential use in the development of new catalysts and reagents.

Synthesis Methods

Rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol can be synthesized by a two-step process. The first step involves the reaction of 1-methyl-1H-imidazole-2-thiol with 3-methyl-2-butanol to form the desired product. The reaction is catalyzed by a base such as sodium hydroxide and takes place at room temperature. The second step involves the oxidation of the product with hydrogen peroxide to form the desired rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol compound. This reaction is also catalyzed by a base such as sodium hydroxide and takes place at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol involves the protection of the hydroxyl group, followed by the addition of the imidazole ring to the protected alcohol. The final step involves the removal of the protecting group to yield the desired compound.", "Starting Materials": [ "2,3-O-Isopropylidene-D-glyceraldehyde", "1-methyl-1H-imidazole", "Sodium hydride", "Methanol", "Tetrahydrofuran", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protection of the hydroxyl group of 2,3-O-Isopropylidene-D-glyceraldehyde with acetic anhydride and sodium bicarbonate in tetrahydrofuran", "Addition of 1-methyl-1H-imidazole to the protected alcohol using sodium hydride in methanol", "Removal of the protecting group with acetic acid and sodium bicarbonate in water to yield rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol" ] }

CAS RN

2307734-42-3

Product Name

rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol

Molecular Formula

C9H14N2O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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